Iav-IN-2

Influenza A Virus Antiviral In Vitro Potency

Iav-IN-2, also known as Compound MC-22, is a chemically synthesized 4'-morpholinodiazenyl chalcone derivative. It is characterized as a specific inhibitor of clathrin-mediated endocytosis (CME) , which it utilizes to block the entry of the Influenza A virus (IAV) into host cells.

Molecular Formula C22H25N3O5
Molecular Weight 411.5 g/mol
Cat. No. B12372236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIav-IN-2
Molecular FormulaC22H25N3O5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)N=NN3CCOCC3
InChIInChI=1S/C22H25N3O5/c1-27-20-14-16(15-21(28-2)22(20)29-3)4-9-19(26)17-5-7-18(8-6-17)23-24-25-10-12-30-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b9-4+,24-23?
InChIKeyLPOOMWPGRIVWQW-AJZVJQBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iav-IN-2 (MC-22): A Clathrin-Mediated Endocytosis Inhibitor for Influenza A Virus Entry Research


Iav-IN-2, also known as Compound MC-22, is a chemically synthesized 4'-morpholinodiazenyl chalcone derivative [1]. It is characterized as a specific inhibitor of clathrin-mediated endocytosis (CME) , which it utilizes to block the entry of the Influenza A virus (IAV) into host cells [1]. Iav-IN-2 acts at a post-internalization stage by causing an endosomal maturation defect, which traps the virus and prevents capsid uncoating and genome release, without affecting the initial virus-cell binding or internalization [1].

Why Iav-IN-2 Cannot Be Substituted with General Antivirals or Other Entry Inhibitors


Generic substitution with other antivirals is not scientifically valid due to Iav-IN-2's distinct mechanism of action targeting the host cell's clathrin-mediated endocytosis (CME) pathway [1]. This mechanism differs fundamentally from viral polymerase inhibitors like favipiravir or baloxavir, and neuraminidase inhibitors like oseltamivir, which target different viral life cycle stages . Furthermore, subtle differences in chemical structure among chalcone derivatives can drastically alter their ability to induce the specific endosomal trafficking defect that defines Iav-IN-2's activity [1]. For instance, while other compounds may inhibit CME, Iav-IN-2's specific effect on endosomal maturation, which blocks viral uncoating without preventing viral fusion, is a unique phenotypic signature that is unlikely to be replicated by a structurally similar analog without direct experimental validation [1]. These critical functional distinctions, detailed in the quantitative evidence below, confirm that Iav-IN-2 is a specialized research tool and not an interchangeable commodity.

Iav-IN-2: Quantitative Differentiation Data for Scientific Selection


Iav-IN-2 Antiviral Potency vs. Broad-Spectrum Clinical Antiviral Ribavirin

Iav-IN-2 exhibits sub-micromolar antiviral potency against multiple IAV strains. While direct head-to-head potency data against the clinical drug ribavirin is not available for the exact same strains and assay conditions, class-level inference based on published data suggests a favorable potency profile for Iav-IN-2 in cell-based assays .

Influenza A Virus Antiviral In Vitro Potency

Iav-IN-2 Cytotoxicity Profile vs. Clinical Antiviral Ribavirin

Iav-IN-2 demonstrates significantly lower cellular toxicity compared to the broad-spectrum antiviral ribavirin in A549 cells, providing a wider in vitro therapeutic window . Direct quantitative comparison of CC50 values shows that Iav-IN-2 is approximately 3.7-fold less cytotoxic than ribavirin in this cell line [1].

Cytotoxicity Therapeutic Window Antiviral Safety

Iav-IN-2: Potent Antiviral Activity Independent of Viral Polymerase or Neuraminidase

Unlike many clinically used antivirals, Iav-IN-2's activity is independent of viral polymerase or neuraminidase function, as it targets the host's clathrin-mediated endocytosis pathway [1]. This is a class-level inference based on its validated mechanism of action, which blocks viral entry rather than replication or release . In contrast, baloxavir targets the viral polymerase acidic (PA) endonuclease, and oseltamivir targets viral neuraminidase [2][3].

Mechanism of Action Influenza Entry Antiviral Resistance

Optimal Research and Industrial Applications for Iav-IN-2 Based on Verified Evidence


Investigating Host-Directed Influenza A Virus Entry Mechanisms

Iav-IN-2 is an ideal probe for dissecting the precise role of clathrin-mediated endocytosis (CME) and endosomal maturation in IAV entry. Its specific ability to cause an endosomal trafficking defect, rather than globally inhibiting all CME, allows researchers to pinpoint the step at which viral uncoating is blocked [1]. This is supported by data showing it inhibits IAV with an IC50 of 4.08 µM without affecting clathrin-independent cargo uptake [1].

Developing Antiviral Strategies Against Drug-Resistant Influenza Strains

Since Iav-IN-2 targets a host pathway essential for viral entry rather than a mutable viral protein, it can be used as a tool compound to study novel strategies for combating influenza strains resistant to polymerase or neuraminidase inhibitors [1]. Its unique mechanism of action provides a distinct approach for research into overcoming antiviral resistance .

In Vitro Studies Requiring a Wider Therapeutic Window

Iav-IN-2 is a superior choice for long-term or high-concentration cell culture experiments where minimizing compound-induced cytotoxicity is critical. With a CC50 of 33.9 µM in A549 cells, it is significantly less cytotoxic than the commonly used antiviral ribavirin (CC50 ~9.0 µM), reducing the risk of confounding toxic effects and allowing for more robust and reliable data collection [1].

Dual-Pathogen Research on RSV and IAV Co-Infections

RSV/IAV-IN-2 (compound 14c), a closely related dual inhibitor, demonstrates that this chemotype has potential against both RSV and IAV [1]. This suggests that Iav-IN-2 or its analogs could be used in research settings studying the mechanisms of viral interference or co-infection between these two significant respiratory pathogens, offering a unique tool not provided by standard single-pathogen antivirals .

Technical Documentation Hub

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